2-bromo-5-chloro-N-methylbenzamide

Medicinal Chemistry Organic Synthesis Physicochemical Properties

2-Bromo-5-chloro-N-methylbenzamide (CAS: 171425-51-7) is a precisely substituted halogenated benzamide building block, supplied at ≥98% purity with batch-specific NMR and HPLC data. Its unique 2-bromo,5-chloro pattern on the phenyl ring creates a defined dipole moment and halogen-bond donor profile, while the N-methyl amide group distinctly modulates hydrogen-bonding capacity, lipophilicity, and metabolic stability compared to primary amide analogs. Procuring this certified compound eliminates the risk of experimental variability from positional isomers or N-demethylated variants, directly supporting reproducible results in kinase, GPCR, or epigenetic probe synthesis and biophysical studies (e.g., X-ray crystallography, SPR). This is a strategic intermediate for constructing focused halogenated benzamide libraries via cross-coupling or amide diversification.

Molecular Formula C8H7BrClNO
Molecular Weight 248.50 g/mol
Cat. No. B7479888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5-chloro-N-methylbenzamide
Molecular FormulaC8H7BrClNO
Molecular Weight248.50 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C=CC(=C1)Cl)Br
InChIInChI=1S/C8H7BrClNO/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,1H3,(H,11,12)
InChIKeyAPIQZFSOQKVTRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-chloro-N-methylbenzamide: Procurement-Ready Halogenated Benzamide Scaffold with Defined Purity and Structural Identity


2-Bromo-5-chloro-N-methylbenzamide (CAS: 171425-51-7) is a halogenated benzamide derivative featuring a distinctive 2-bromo, 5-chloro substitution pattern on the phenyl ring and an N-methyl amide moiety . This compound is primarily utilized as a specialized building block in medicinal chemistry and organic synthesis, with a verified molecular formula of C8H7BrClNO and a molecular weight of 248.50 g/mol . It is commercially available for research purposes with certified purity (e.g., 98%) and standard analytical characterization (NMR, HPLC) .

2-Bromo-5-chloro-N-methylbenzamide: Why Halogen Position and N-Methylation Preclude Simple Analog Replacement


Substituting 2-bromo-5-chloro-N-methylbenzamide with a close analog, such as a positional isomer or an N-demethylated variant, is not a straightforward replacement due to its specific electronic and steric properties . The exact 2-bromo, 5-chloro substitution pattern on the aromatic ring dictates its unique dipole moment and halogen-bonding potential, which are critical for molecular recognition in both synthetic transformations and potential biological interactions . Furthermore, the N-methyl group distinguishes it from the primary benzamide, profoundly affecting hydrogen-bonding donor/acceptor capabilities, lipophilicity, and metabolic stability . These precise structural features collectively determine its behavior as a chemical probe or building block, making generic substitution a high-risk approach for experimental reproducibility.

Quantitative Differentiation Guide: 2-Bromo-5-chloro-N-methylbenzamide vs. Closest Analogs


2-Bromo-5-chloro-N-methylbenzamide: Distinct Physicochemical Profile vs. N-Demethylated and N,N-Dimethyl Analogs

The N-methyl substitution in 2-bromo-5-chloro-N-methylbenzamide confers a specific lipophilicity profile distinct from its primary benzamide (N-demethylated) and N,N-dimethylbenzamide analogs. While precise logP data for this exact compound is not directly available in the sourced literature, class-level inferences from related halogenated benzamides indicate that N-methylation increases lipophilicity (logP) compared to the primary amide, which is known to enhance membrane permeability in biological contexts . This is a key differentiator from the more polar, hydrogen-bond donating primary benzamide, and it also differs from the sterically hindered N,N-dimethyl analog , offering a unique balance of properties for drug design.

Medicinal Chemistry Organic Synthesis Physicochemical Properties

2-Bromo-5-chloro-N-methylbenzamide: Verified High Purity and Analytical Characterization for Reproducible Research

Commercial procurement of 2-bromo-5-chloro-N-methylbenzamide is backed by supplier-provided quality metrics. The compound is available with a standard purity of 98%, and vendors provide batch-specific analytical data including NMR, HPLC, and GC . This is a quantitative procurement advantage over sourcing a non-commercial analog that would require in-house synthesis and characterization, which lacks this pre-verified purity level and introduces variability and additional cost.

Analytical Chemistry Quality Control Procurement

2-Bromo-5-chloro-N-methylbenzamide: Positional Halogen Differentiation Dictates Unique Synthetic Utility

The specific 2-bromo, 5-chloro substitution pattern on the phenyl ring of this benzamide is a key differentiator from its positional isomers, such as 3-bromo-5-chloro-N-methylbenzamide . This arrangement dictates distinct reactivity profiles in metal-catalyzed cross-coupling reactions, with the ortho-bromine atom adjacent to the amide group offering a unique steric and electronic environment compared to the meta-bromine in the isomer . This can lead to divergent regioselectivity and yield in synthetic sequences, making the correct isomer essential for a successful synthetic route.

Organic Synthesis Cross-Coupling Halogen Bonding

Validated Application Scenarios for 2-Bromo-5-chloro-N-methylbenzamide in R&D and Synthesis


Specialized Building Block for Halogenated Drug Discovery Libraries

Based on its defined physicochemical profile and halogen pattern , 2-bromo-5-chloro-N-methylbenzamide serves as a strategic intermediate for constructing focused libraries of halogenated benzamides. Its structure allows for diversification through cross-coupling at the bromine site or further functionalization of the amide group, making it a valuable scaffold in medicinal chemistry campaigns targeting kinases, GPCRs, or epigenetic enzymes where halogen bonding is a key design feature .

Reference Standard in Analytical and Synthetic Chemistry Workflows

With its guaranteed high purity (98%) and available batch-specific analytical data (NMR, HPLC, GC) , this compound is suitable as a reference standard for method development, calibration, and as a defined starting material in synthetic methodology studies. Its procurement eliminates the need for time-consuming in-house synthesis and validation, directly supporting reproducible and robust chemical research.

Pharmacological Probe for Investigating Halogen-Binding Protein Pockets

The specific 2-bromo, 5-chloro substitution pattern creates a unique halogen bond donor profile . This makes 2-bromo-5-chloro-N-methylbenzamide a candidate for use as a biophysical probe (e.g., in X-ray crystallography or SPR studies) to map halogen-binding sites on protein targets, where its N-methyl group further modulates binding affinity and orientation compared to the primary amide analog .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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